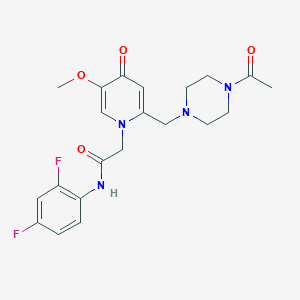

2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2,4-difluorophenyl)acetamide

Description

This compound is a pyridinone-based acetamide derivative featuring a 4-acetylpiperazinylmethyl substituent at the 2-position of the pyridinone ring and a 2,4-difluorophenyl group attached via an acetamide linker. The 4-acetylpiperazine moiety enhances solubility and may influence pharmacokinetic properties, while the 2,4-difluorophenyl group likely improves target binding through hydrophobic and electronic interactions .

Properties

IUPAC Name |

2-[2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxopyridin-1-yl]-N-(2,4-difluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F2N4O4/c1-14(28)26-7-5-25(6-8-26)11-16-10-19(29)20(31-2)12-27(16)13-21(30)24-18-4-3-15(22)9-17(18)23/h3-4,9-10,12H,5-8,11,13H2,1-2H3,(H,24,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHKCGDASQORKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CC2=CC(=O)C(=CN2CC(=O)NC3=C(C=C(C=C3)F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24F2N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2,4-difluorophenyl)acetamide represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

- Pyridine ring : Known for its role in various biological processes.

- Piperazine moiety : Often associated with psychoactive and antitumor activities.

- Acetamide group : Commonly involved in drug design for enhancing solubility and bioavailability.

Research indicates that this compound may exert its effects through multiple pathways:

- Protein Kinase Inhibition : Similar compounds have shown the ability to inhibit specific protein kinases, which play crucial roles in cell signaling and proliferation. This inhibition can lead to reduced cell growth in cancerous tissues .

- Apoptosis Induction : Studies have demonstrated that related structures can trigger apoptosis in cancer cells, making them potential candidates for cancer therapy .

- Anti-inflammatory Effects : The presence of methoxy groups may enhance anti-inflammatory properties by modulating cytokine production and immune responses.

Efficacy in Cell Lines

A series of experiments were conducted using various cancer cell lines to assess the compound's efficacy:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MV4-11 (AML) | 0.25 - 2.5 | Induces apoptosis |

| HCT116 (Colon) | 0.5 | Inhibits cell proliferation |

| MCF7 (Breast) | 0.3 | Modulates estrogen receptor activity |

These results indicate that the compound exhibits significant cytotoxicity against multiple cancer cell lines, suggesting broad-spectrum antitumor activity.

Case Studies

Several case studies highlight the compound's potential:

- Acute Myeloid Leukemia (AML) : In a study involving MV4-11 cells, treatment with the compound resulted in a marked decrease in cell viability, attributed to its ability to induce apoptosis through caspase activation .

- Breast Cancer Models : In MCF7 cells, the compound demonstrated inhibition of proliferation and modulation of estrogen receptor signaling pathways, indicating potential use in hormone-responsive cancers .

- Inflammatory Models : The compound also showed promise in reducing inflammatory markers in macrophage cultures stimulated with lipopolysaccharides (LPS), suggesting a dual role as an anti-inflammatory agent .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Acetamide Derivatives

Modifications in the Pyridinone Core

The target compound’s pyridinone core distinguishes it from most analogues, which often utilize simpler piperazine or phenoxyacetamide scaffolds.

Variations in the Piperazine Substituent

The 4-acetylpiperazine group in the target compound contrasts with sulfonyl-linked piperazines (e.g., Compound 47 in ), which exhibit strong antimicrobial activity.

Aryl Group Differences

The 2,4-difluorophenyl group in the target compound provides steric and electronic effects distinct from nitro-substituted (e.g., 3-nitrophenyl in ) or methoxy-nitrophenyl analogues (e.g., ). Fluorine atoms enhance lipophilicity and metabolic resistance, which could optimize blood-brain barrier penetration or prolong half-life.

Pharmacological Comparison

Antimicrobial Activity

Piperazine-sulfonyl acetamides (e.g., Compound 47) demonstrate potent activity against Gram-positive bacteria, attributed to the sulfonyl group’s electron-withdrawing effects enhancing target binding . The target compound’s pyridinone core and acetylpiperazine may shift activity toward Gram-negative strains or fungi, though empirical data are needed.

Enzyme Inhibition Potential

Compounds like N-(4-fluorophenyl)-2-(piperazin-1-yl)acetamide () and sulfonamide-acetamide DHFR inhibitors () suggest that acetamide derivatives often target enzymes such as dihydrofolate reductase (DHFR).

Anti-Inflammatory and Analgesic Activity

Phenoxy acetamide derivatives (e.g., ) show anti-inflammatory effects via cyclooxygenase (COX) inhibition. The target compound’s difluorophenyl group may similarly modulate COX-2, while the pyridinone core could introduce novel mechanisms, such as reactive oxygen species (ROS) scavenging.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.